![molecular formula C7H14Cl2N2OS B1396955 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride CAS No. 1332530-58-1](/img/structure/B1396955.png)
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride
Descripción general
Descripción
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride is a chemical compound . It is available for purchase from various suppliers for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes this compound, has been studied extensively . Various methods have been developed, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) has also been used .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C6H12Cl2N2S . Its molecular weight is 215.14 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form and its molecular structure represented by the SMILES string NC(CC)C1=NC=CS1.[H]Cl.[H]Cl .Aplicaciones Científicas De Investigación
Antifungal Properties
- A study found that a derivative of 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol, specifically 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibited high antifungal activity against Candida spp. strains. These compounds showed potency at significantly lower concentrations compared to conventional antifungals like Itraconazole and Fluconazole. Additionally, certain derivatives displayed exceptional selectivity against specific Candida strains and exhibited low toxicity as per Artemia salina bioassay. Molecular docking studies indicated that halogen atoms in certain derivatives might contribute to their high antifungal activity by binding to the HEME group present in 14-alpha demethylase (CYP51) (Zambrano-Huerta et al., 2019).
Synthesis and Investigation of Derivatives
- The compound was utilized in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol (5) through a reaction with 5-aminotetrazole and 1,3-dichloroisopropanol under basic conditions. This process highlights the compound's utility in synthesizing nitrogen-rich molecules and exploring their chemical properties (Klapötke et al., 2017).
Design of New Antifungal Agents
- Research into the design and synthesis of derivatives, such as 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, has been conducted. These derivatives have shown varying degrees of antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The study provides insights into the synthesis and structure-activity relationship behind the indole scaffold of these compounds (Guillon et al., 2009).
Corrosion Inhibition Studies
- A study conducted on thiazole and thiadiazole derivatives, including compounds similar to 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol, focused on their corrosion inhibition performances on iron metal. The research involved quantum chemical calculations and molecular dynamics simulations, offering theoretical insights that complemented the experimental results, showcasing the compound's potential as a corrosion inhibitor (Kaya et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-ylmethylamino)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-6(10)4-8-5-7-9-2-3-11-7;;/h2-3,6,8,10H,4-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHBNXWJDQPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=NC=CS1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


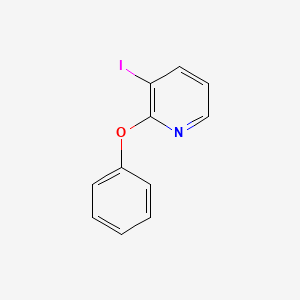

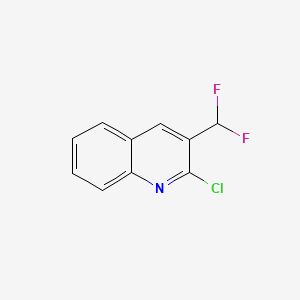
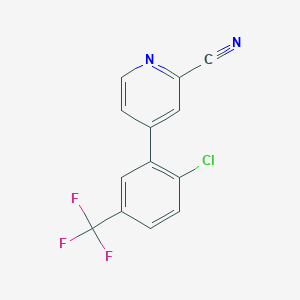
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
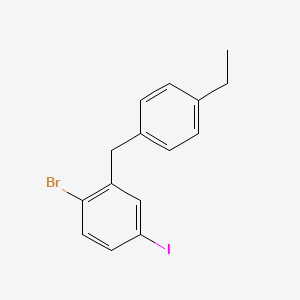
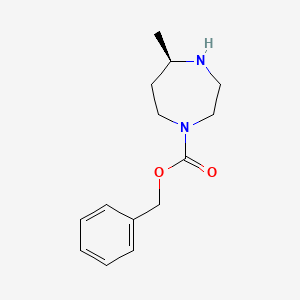

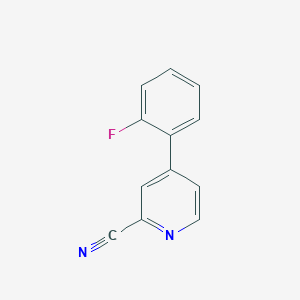
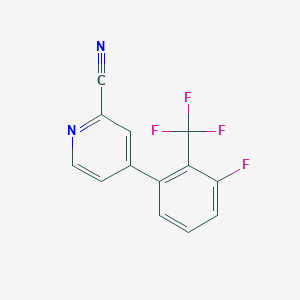


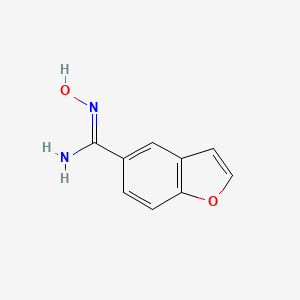
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)
